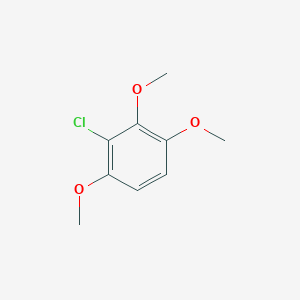

2-Chloro-1,3,4-trimethoxybenzene

Description

General Overview of Chlorinated Trimethoxybenzene Isomers

The trimethoxybenzene core can be chlorinated at different positions, leading to a variety of isomers. ontosight.ai For instance, 1-chloro-2,4,6-trimethoxybenzene is another isomer in this class. ontosight.ai The position of the chlorine atom relative to the three methoxy (B1213986) groups significantly influences the molecule's reactivity, polarity, and steric hindrance. ontosight.ai These structural variations are crucial as they dictate the potential applications and synthetic pathways involving these compounds.

The parent compound, trimethoxybenzene, exists in different isomeric forms, such as 1,2,3-trimethoxybenzene (B147658), 1,2,4-trimethoxybenzene (B152335), and 1,3,5-trimethoxybenzene (B48636), based on the arrangement of the methoxy groups. ontosight.ai The introduction of a chlorine atom to these structures further diversifies the range of possible isomers, each a unique chemical entity.

Significance within Contemporary Organic Chemistry Research

Chlorinated trimethoxybenzenes, including the 2-chloro-1,3,4-trimethoxybenzene isomer, are valuable intermediates in organic synthesis. ontosight.ai They serve as building blocks for the creation of more complex molecules with potential applications in pharmaceuticals and materials science. The presence of both electron-donating methoxy groups and an electron-withdrawing chlorine atom on the benzene (B151609) ring imparts a unique reactivity profile, making them interesting substrates for various chemical transformations.

For example, the chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. libretexts.org The methoxy groups, on the other hand, can direct electrophilic aromatic substitution reactions to specific positions on the ring and can also be cleaved to yield hydroxyl groups, further expanding the synthetic possibilities.

Research has shown the utility of related compounds, such as 1,3,5-trimethoxybenzene, as a derivatizing agent for quantifying free chlorine and bromine in aqueous systems, highlighting the reactivity of the trimethoxybenzene core. rsc.orgnsf.gov This suggests that chlorinated isomers could also exhibit interesting reactivity patterns.

Scope and Defined Research Objectives for this compound

The primary research objectives for this compound focus on its synthesis, characterization, and exploration of its reactivity. Key areas of investigation include:

Development of efficient synthetic routes: Researchers aim to devise high-yielding and cost-effective methods for the preparation of this specific isomer. This often involves the chlorination of the corresponding trimethoxybenzene precursor.

Detailed spectroscopic analysis: Thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm the structure and purity of the compound.

Investigation of its chemical reactivity: Understanding how this compound behaves in various chemical reactions is crucial for its application as a synthetic intermediate. This includes studying its susceptibility to nucleophilic and electrophilic substitution reactions.

Compound Data

| Property | Value |

| Chemical Formula | C9H11ClO3 |

| Molecular Weight | 202.63 g/mol |

| Appearance | Solid |

| Isomeric Class | Chlorinated Trimethoxybenzene |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,4-trimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKKTEWECMKSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1,3,4 Trimethoxybenzene and Analogues

Direct Halogenation Approaches

Direct halogenation involves the introduction of a chlorine atom onto the electron-rich trimethoxybenzene ring through an electrophilic aromatic substitution mechanism. The high activation provided by the three methoxy (B1213986) groups facilitates this reaction, but also necessitates careful control to achieve the desired selectivity.

Electrophilic Chlorination of Trimethoxybenzene Precursors

Electrophilic chlorination is a primary method for the synthesis of chloro-trimethoxybenzenes. The reaction typically involves treating a trimethoxybenzene isomer with a chlorinating agent, often in the presence of a Lewis acid catalyst to generate a potent electrophile.

The regiochemical outcome of the electrophilic chlorination of trimethoxybenzenes is governed by the powerful ortho- and para-directing effects of the methoxy substituents. The positions most susceptible to electrophilic attack are those that are activated by the highest number of methoxy groups through resonance, while also being sterically accessible.

For an isomer like 1,2,4-trimethoxybenzene (B152335) , the positions available for substitution are C3, C5, and C6. The C5 position is particularly activated as it is para to the C2-methoxy group and ortho to the C1- and C4-methoxy groups. The C3 position is ortho to the C2 and C4 methoxy groups. Consequently, electrophilic attack is predicted to occur preferentially at these positions.

In the case of 1,2,3-trimethoxybenzene (B147658) , the C4 and C6 positions are equivalent and highly activated, being para to one methoxy group and ortho to another. The C5 position is ortho to the C1 and C3 methoxy groups. Reactions involving this isomer often yield a mixture of products, with substitution occurring at these activated sites. nih.govdocumentsdelivered.com

For the highly symmetrical 1,3,5-trimethoxybenzene (B48636) , all three available positions (C2, C4, C6) are electronically and sterically equivalent. Electrophilic chlorination leads to a single monosubstituted product, 1-chloro-2,4,6-trimethoxybenzene. This high degree of selectivity makes it a useful substrate in studies of halogenation reactions.

Trimethoxybenzenes exhibit high reactivity towards various free chlorine species, including hypochlorous acid (HOCl), molecular chlorine (Cl₂), and dichlorine monoxide (Cl₂O). This reactivity has been extensively studied, particularly using 1,3,5-trimethoxybenzene (TMB) as a model compound due to its utility as a quenching agent in water treatment studies. The reaction proceeds via electrophilic aromatic substitution, where the halogen acts as the electrophile.

The rate of reaction is significant, and second-order rate constants have been determined for the reaction of TMB with these chlorine species, highlighting the compound's role as an effective halogen scavenger.

| Reactant | Chlorine Species | Second-Order Rate Constant (k) | Conditions |

| 1,3,5-Trimethoxybenzene | HOCl | 3.0 x 10³ M⁻¹s⁻¹ | pH 7.0, 20°C |

| 1,3,5-Trimethoxybenzene | Cl₂ | 1.8 x 10⁹ M⁻¹s⁻¹ | pH 7.0, 20°C |

| 1,3,5-Trimethoxybenzene | Cl₂O | 1.0 x 10⁷ M⁻¹s⁻¹ | pH 7.0, 20°C |

This table presents reported rate constants for the reaction of 1,3,5-trimethoxybenzene with various free chlorine species, demonstrating the high reactivity of the activated aromatic ring towards electrophilic halogenation.

The UV/chlorine process further generates highly reactive species like chlorine atoms (Cl•) and ClO• radicals, which can also react rapidly with the trimethoxybenzene moiety. vanderbilt.eduresearchgate.net

Houben-Hoesch Reaction in the Derivatization of Trimethoxybenzene Analogues

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from electron-rich arenes and nitriles, catalyzed by a Lewis acid and HCl. google.com This reaction can be applied to trimethoxybenzene analogues for derivatization.

An interesting and anomalous version of this reaction has been reported for 1,2,4-trimethoxybenzene . When reacted with dichloroacetonitrile (B150184) in the presence of zinc chloride (ZnCl₂) and hydrogen chloride (HCl), the expected α,α-dichloro-2,4,5-trimethoxyacetophenone was not the primary product. Instead, the reaction yielded unexpected condensation products. For instance, reacting 1,2,4-trimethoxybenzene with diethoxyacetonitrile (B56917) under Houben-Hoesch conditions did not produce the expected keto acetal (B89532) but resulted in the formation of tris(2,4,5-trimethoxyphenyl)methane. This indicates a significant deviation from the standard acylation pathway, where the substrate undergoes multiple arylations.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) provides an alternative route to chlorinated trimethoxybenzenes. vanderbilt.edu These strategies involve modifying existing functional groups on the benzene (B151609) ring rather than direct C-H chlorination.

Nucleophilic Substitution Reactions on Substituted Benzene Derivatives

While direct electrophilic chlorination is common, nucleophilic substitution offers a pathway to specific isomers that may be difficult to obtain otherwise. A key example is the synthesis of 2-chloro-1,3-dimethoxybenzene (B1590426) , a close analogue of the target compound. This process demonstrates a functional group interconversion where a hydrogen atom is ultimately replaced by chlorine via an organometallic intermediate.

The synthesis begins with the lithiation of 1,3-dimethoxybenzene (B93181) using an organolithium reagent like n-butyllithium. This deprotonation occurs selectively at the C2 position, which is activated by both adjacent methoxy groups, to form [2,6-dimethoxyphenyl]-lithium. This highly reactive intermediate is then treated with an electrophilic chlorinating agent. A variety of such agents can be used, with N-chlorosuccinimide (NCS) being a preferred choice. The lithium-halogen exchange proceeds to furnish the desired 2-chloro-1,3-dimethoxybenzene in good yield.

| Precursor | Key Intermediate | Chlorinating Agent | Product |

| 1,3-Dimethoxybenzene | [2,6-Dimethoxyphenyl]-lithium | N-Chlorosuccinimide (NCS) | 2-Chloro-1,3-dimethoxybenzene |

| 1,3-Dimethoxybenzene | [2,6-Dimethoxyphenyl]-lithium | Hexachloroethane (B51795) | 2-Chloro-1,3-dimethoxybenzene |

| 1,3-Dimethoxybenzene | [2,6-Dimethoxyphenyl]-lithium | Chlorine (Cl₂) | 2-Chloro-1,3-dimethoxybenzene |

This table outlines the reagents used in the synthesis of 2-chloro-1,3-dimethoxybenzene via a lithiation and subsequent chlorination strategy, a key example of functional group interconversion.

This strategy highlights how converting a C-H bond into a C-metal bond can invert the polarity of the carbon atom, allowing it to react with an electrophile to achieve a substitution pattern that may not be favored under standard electrophilic aromatic substitution conditions.

Precursor Design and Targeted Derivatization Routes

The primary precursor for the synthesis of 2-Chloro-1,3,4-trimethoxybenzene is 1,2,4-trimethoxybenzene. The synthesis of this precursor can be achieved through various routes, often starting from more readily available compounds like pyrogallol (B1678534), guaiacol (B22219), or vanillin.

One common industrial method involves the methylation of pyrogallol (benzene-1,2,3-triol). In this process, pyrogallol is treated with an alkylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. google.com This O-alkylation reaction methylates the hydroxyl groups to yield 1,2,3-trimethoxybenzene. google.com A subsequent formylation reaction using a Vilsmeier-Haack reagent can then introduce an aldehyde group, leading to 2,3,4-trimethoxybenzaldehyde, which can be further modified. google.com

Another pathway starts from guaiacol (2-methoxyphenol). The process can involve a multi-step sequence that includes acylation with acetyl chloride, a Friedel-Crafts reaction with aluminum chloride, hydrolysis, and subsequent oxidation and methylation steps to build the desired trimethoxylated ring system. google.com A more environmentally friendly approach involves the use of dimethyl carbonate (DMC) as a methylating agent, catalyzed by an ionic liquid, which can achieve high yields of 1,2,3-trimethoxybenzene from pyrogallic acid. researchgate.net

Once the 1,2,4-trimethoxybenzene precursor is obtained, the targeted derivatization to introduce a chlorine atom is typically achieved through electrophilic aromatic substitution. The three methoxy groups are strong activating, ortho, para-directing groups. In 1,2,4-trimethoxybenzene, the positions are highly activated, but the site of substitution will be governed by both electronic and steric effects. Direct chlorination would be expected to occur at the most activated and sterically accessible position.

A related derivatization strategy involves lithiation followed by chlorination. For instance, 2-chloro-1,3-dimethoxybenzene is prepared by first converting 1,3-dimethoxybenzene into its [2,6-dimethoxyphenyl]-lithium derivative. This organolithium intermediate is then reacted with a chlorinating agent like N-chlorosuccinimide or hexachloroethane to yield the final product. google.comepo.org A similar directed ortho-lithiation approach could be envisioned for 1,2,4-trimethoxybenzene to achieve regioselective chlorination.

Table 1: Selected Precursor Synthesis Routes for Trimethoxybenzenes

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| Pyrogallol | Dimethyl sulfate, Sodium hydroxide | 1,2,3-Trimethoxybenzene | google.com |

| Guaiacol | Acetyl chloride, AlCl₃, H₂O₂, Dimethyl sulfate | 1,2,3-Trimethoxybenzene | google.com |

| Pyrogallic acid | Dimethyl carbonate, [Bmim]Br (ionic liquid) | 1,2,3-Trimethoxybenzene | researchgate.net |

Catalytic Approaches in the Synthesis of Halogenated Trimethoxybenzenes and Related C-O Bond Formations

Catalysis plays a crucial role in both the formation of the trimethoxybenzene core via C-O bond formation and in the subsequent halogenation step.

Catalytic Halogenation: The introduction of a halogen onto the benzene ring is a classic electrophilic aromatic substitution that is often catalyzed. For the chlorination of benzene and its derivatives, Lewis acids are common catalysts. wikipedia.org These catalysts, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), function by polarizing the halogen-halogen bond (e.g., in Cl₂), making the halogen a much stronger electrophile capable of attacking the aromatic ring. wikipedia.org

More advanced catalytic systems have also been developed. For example, the halogenation of 1,3,5-trimethoxybenzene has been achieved using transition metal catalysts in the presence of hydrogen peroxide. nih.gov Such methods can offer milder reaction conditions and improved selectivity.

Catalytic C-O Bond Formation: The synthesis of the trimethoxybenzene precursor itself relies heavily on catalytic C-O bond formation, specifically methylation of polyphenol precursors. While stoichiometric amounts of base are often used, catalytic methods are of significant interest for improving efficiency and sustainability. One notable example is the use of an ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), as a catalyst for the methylation of pyrogallic acid with dimethyl carbonate (DMC). researchgate.net This green chemistry approach avoids more toxic traditional methylating agents and allows for high conversion and yield under optimized conditions. researchgate.net

Another example involves the use of bis(trichloromethyl) carbonate (BTC) as a catalyst in a one-pot synthesis of related substituted benzoxazolones from biomass-derived materials, showcasing the versatility of catalytic methods in constructing complex oxygen-containing heterocyclic systems. researchgate.net Photocatalysis also represents an emerging strategy for selective C–O bond formation under mild conditions. nih.gov

Table 2: Catalytic Systems in Synthesis of Halogenated and Substituted Benzenes

| Reaction Type | Catalyst | Substrate Example | Reagents | Key Feature | Reference |

|---|---|---|---|---|---|

| Chlorination | Aluminum chloride (AlCl₃) | 1,3-Dimethoxybenzene | n-BuLi, Chlorinating agent | Directed lithiation-chlorination | google.comepo.org |

| C-O Formation (Methylation) | [Bmim]Br (Ionic Liquid) | Pyrogallic acid | Dimethyl carbonate | Green synthesis route | researchgate.net |

| C-O/C-N Formation | Bis(trichloromethyl) carbonate (BTC) | Methyl 3-dehydroshikimiate, Anilines | - | One-pot synthesis from biomass | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Chlorotrimethoxybenzenes

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the ring. orgosolver.com

Halogenation is a classic example of an electrophilic aromatic substitution reaction. libretexts.org For aromatic compounds, direct reaction with halogens like bromine or chlorine typically requires the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgscience-revision.co.ukwikipedia.org The catalyst polarizes the halogen molecule, creating a more potent electrophile that can be attacked by the electron-rich π system of the aromatic ring. libretexts.orgscience-revision.co.uk

The mechanism proceeds in two key steps:

Formation of the sigma complex (arenium ion): The delocalized π electrons of the aromatic ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com This step is typically the rate-determining step as it involves the temporary loss of aromaticity. masterorganicchemistry.comnumberanalytics.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. science-revision.co.uknumberanalytics.com

For highly activated aromatic rings, such as those bearing multiple electron-donating groups like methoxy (B1213986) substituents, the reaction can sometimes proceed even without a catalyst. wikipedia.org

Methoxy groups (-OCH₃) are strong activating groups in electrophilic aromatic substitution. They donate electron density to the aromatic ring through resonance, which stabilizes the intermediate sigma complex. vaia.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. vaia.com

Methoxy groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. This is because the resonance structures of the sigma complex show that the positive charge is delocalized onto the oxygen atom of the methoxy group when the electrophile attacks at the ortho or para positions, providing extra stabilization. youtube.com

In 2-Chloro-1,3,4-trimethoxybenzene, the three methoxy groups strongly activate the ring towards EAS. The chlorine atom, while being an electron-withdrawing group through induction, is also an ortho, para-director due to the resonance donation of its lone pairs. The combined directing effects of the four substituents determine the position of further substitution. The positions ortho and para to the strongly activating methoxy groups are the most likely sites of electrophilic attack, though steric hindrance from the bulky methoxy groups can also play a role in the final product distribution. orgosolver.com

Kinetic studies of electrophilic halogenation reactions provide quantitative insights into the reactivity of aromatic substrates. The rate of reaction is influenced by several factors, including the nature of the aromatic compound, the identity of the halogenating agent, the catalyst, and the reaction conditions.

For a given aromatic substrate, the reactivity of the halogens decreases in the order F₂ > Cl₂ > Br₂ > I₂. Fluorination is typically too vigorous and difficult to control, while iodination is often slow and may require an oxidizing agent to generate the electrophilic iodine species. masterorganicchemistry.comwikipedia.org

The presence of activating groups like the three methoxy groups in this compound would be expected to significantly increase the rate of halogenation compared to benzene (B151609). Conversely, the electron-withdrawing inductive effect of the chlorine atom would have a modest deactivating effect. The net effect is a highly activated ring system. Kinetic studies would likely show a faster reaction rate with stronger electrophiles generated from more reactive halogens or more efficient catalyst systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Chlorotrimethoxybenzene Scaffolds

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org This reaction is fundamentally different from electrophilic aromatic substitution.

For an SNAr reaction to occur, two main conditions must be met:

The aromatic ring must be electron-poor, which is typically achieved by the presence of strong electron-withdrawing groups. byjus.commasterorganicchemistry.com

There must be a good leaving group, such as a halide, on the ring. wikipedia.org

The mechanism generally proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate called a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing this anionic intermediate and thus facilitating the reaction. masterorganicchemistry.comlibretexts.org

Radical Reactions and Their Transformative Potential in Chlorotrimethoxybenzene Chemistry

While ionic reactions like EAS and SNAr are more common for aromatic compounds, radical reactions offer alternative pathways for functionalization. Radical reactions involving aromatic compounds can be initiated by various means, including heat, light, or the use of radical initiators. tue.nlrsc.org

One potential radical-mediated transformation for a compound like this compound is reductive demethoxylation followed by electrophilic substitution. Research on 1,2,3-trimethoxybenzene (B147658) has shown that the methoxy group at the 2-position can be selectively removed by an electron transfer process from an alkali metal. erowid.org This process generates an aryl radical intermediate, which can then be trapped by an electrophile. erowid.org This type of reaction highlights the potential to use radical chemistry to achieve transformations that are not readily accessible through conventional ionic pathways.

Furthermore, the chlorine atom on the ring could potentially be involved in radical reactions. For instance, under certain conditions, it might be possible to initiate a radical chain reaction or to use transition-metal catalysis to form an aryl radical at the position of the chlorine atom. These radical intermediates could then participate in a variety of bond-forming reactions, expanding the synthetic utility of the chlorotrimethoxybenzene scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Stereochemistry

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and differentiation from its isomers.

The ¹H NMR spectrum of 2-Chloro-1,3,4-trimethoxybenzene provides critical information about the arrangement of protons on the benzene (B151609) ring and the methoxy (B1213986) groups. The substitution pattern—a chlorine atom and three methoxy groups—leaves two protons on the aromatic ring. These protons are in different chemical environments and thus appear as distinct signals.

The proton at the C5 position is typically observed as a singlet, influenced by the adjacent methoxy groups. The proton at the C6 position, adjacent to the chlorine atom, also appears as a singlet. The exact chemical shifts (δ) of these aromatic protons are influenced by the solvent used but are generally found in the aromatic region of the spectrum. The nine protons of the three methoxy groups also give rise to distinct signals. The two methoxy groups at positions C1 and C3 are in electronically different environments compared to the one at C4, leading to separate singlet signals for these groups.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C5) | ~6.7 | Singlet | 1H |

| Aromatic H (C6) | ~7.0 | Singlet | 1H |

| Methoxy H (C1/C3) | ~3.8-3.9 | Singlet(s) | 6H |

| Methoxy H (C4) | ~3.9-4.0 | Singlet | 3H |

| Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. |

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift determined by its bonding environment and the electronic effects of its substituents.

The spectrum will show six signals for the aromatic carbons and three signals for the methoxy carbons. The carbons bearing the methoxy groups (C1, C3, C4) are deshielded and appear at a lower field compared to the carbons bonded to hydrogen (C5, C6). The carbon atom attached to the chlorine (C2) is also significantly shifted. The chemical shifts of the methoxy carbons are typically found in the 55-65 ppm range. chemicalbook.com The precise assignment of each carbon signal provides definitive evidence for the substitution pattern on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C3, C4 (C-O) | 140 - 155 |

| C2 (C-Cl) | 115 - 125 |

| C5, C6 (C-H) | 95 - 110 |

| Methoxy Carbons (-OCH₃) | 55 - 65 |

| Note: These are predicted ranges; actual values depend on experimental conditions. |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. These include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are found just below 3000 cm⁻¹.

C=C aromatic stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O stretching: Strong absorptions corresponding to the aryl-alkyl ether linkages (Ar-O-CH₃) are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. esisresearch.org

C-Cl stretching: A band in the 1000-1100 cm⁻¹ region can often be attributed to the C-Cl stretch, although it can sometimes be weak or coupled with other vibrations.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=C bonds of the aromatic ring. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1275 | FT-IR |

| Symmetric C-O-C Stretch | 1000 - 1075 | FT-IR |

| C-Cl Stretch | 1000 - 1100 | FT-IR, Raman |

Mass Spectrometry for Molecular Fragmentation Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is used to determine the molecular weight and to study the fragmentation patterns, which provides structural clues and helps in assessing sample purity.

In a typical electron ionization (EI) mass spectrum, the compound will exhibit a molecular ion peak (M⁺). The molecular formula, C₉H₁₁ClO₃, gives a monoisotopic mass of approximately 202.04 g/mol . A characteristic feature will be the M+2 peak, an isotopic peak at two mass units higher than the molecular ion, with an intensity of about one-third that of the M⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for this type of molecule include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a methoxy group (•OCH₃) to form an [M-31]⁺ ion. Subsequent losses of other small molecules or radicals can also be observed, providing a detailed fragmentation map that is consistent with the proposed structure. core.ac.ukyoutube.com

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecule's three-dimensional structure in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the benzene ring and reveal the specific orientations of the three methoxy groups and the chlorine atom relative to the ring and to each other. researchgate.netresearchgate.net This data is considered the "gold standard" for structural proof, as it provides an unambiguous picture of the atomic arrangement in the crystal lattice, resolving any potential ambiguities that might arise from other spectroscopic methods. nih.gov

Theoretical and Computational Chemistry Studies of 2 Chloro 1,3,4 Trimethoxybenzene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its excellent balance of accuracy and computational cost. globalresearchonline.net It is used to determine a wide range of properties of 2-Chloro-1,3,4-trimethoxybenzene, from its most stable shape to its electronic and reactive characteristics.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on its potential energy surface. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-31G(d) or 6-311++G(d,p), are commonly used for this purpose. globalresearchonline.netnih.gov

A critical aspect of the geometry of this compound is the orientation of the three methoxy (B1213986) (-OCH₃) groups. Due to rotation around the C-O bonds, these groups can adopt various conformations. Conformational analysis is performed to identify the most stable arrangement, which is typically a flattened sofa conformation for the substituted benzene (B151609) ring system. researchgate.net The calculations would systematically rotate the methoxy groups to locate the global energy minimum, thus defining the molecule's preferred shape. The optimized geometry is the foundation for all further computational analyses. globalresearchonline.net

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzene Ring (Calculated via DFT) Note: This table presents typical values for a substituted benzene derivative, as specific experimental data for this compound is not available. The parameters are calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |

| C-Cl | ~1.74 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angles | C-C-C (aromatic) | 118 - 121° |

| C-C-Cl | ~120° | |

| C-O-C (methoxy) | ~117° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. pearson.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

DFT calculations are used to determine the energies of the HOMO, LUMO, and the energy gap. For this compound, the HOMO is expected to be distributed primarily over the electron-rich trimethoxy-substituted benzene ring, which has significant electron-donating character. Conversely, the LUMO's electron density is likely concentrated around the benzene ring and influenced by the electronegative chlorine atom, making this site susceptible to nucleophilic attack. researchgate.netwuxibiology.com Analyzing the shapes and energies of these orbitals provides a detailed picture of the molecule's electronic behavior. researchgate.net

Table 2: Calculated Frontier Orbital Energies for a Representative Chloro-trimethoxybenzene Derivative Note: These values are illustrative and based on typical DFT (M062X/6-311G) results for similar aromatic compounds.* researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the distribution of charge on a molecule's surface. chemrxiv.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and for identifying sites of electrophilic and nucleophilic attack. globalresearchonline.netresearchgate.net

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are favorable sites for electrophilic attack. For this compound, these areas are expected to be located around the oxygen atoms of the three methoxy groups. globalresearchonline.net Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. These positive regions are likely found around the hydrogen atoms of the benzene ring and the methyl groups. The area near the chlorine atom would also exhibit unique electrostatic features influencing its reactivity.

DFT calculations are instrumental in mapping out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. acs.org This involves identifying the structures of reactants, products, and any reaction intermediates, and, most importantly, locating the transition state (TS) that connects them. The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy barrier (ΔG‡). acs.org

For this compound, one could computationally study reactions such as nucleophilic aromatic substitution at the chlorine-bearing carbon. Functionals like ωB97XD are well-suited for these calculations. acs.org The process would involve modeling the approach of a nucleophile, calculating the structure and energy of the transition state (e.g., a Meisenheimer complex), and then the final product. By comparing the activation energies for different possible pathways, chemists can predict which reaction is most likely to occur under given conditions.

Ab Initio Methods for Thermochemical Parameters and Bond Dissociation Energies

While DFT is highly effective, ab initio methods offer a different approach based on first principles of quantum mechanics without empirical data. High-level composite methods such as Gaussian-4 (G4) or CBS-QB3 are considered benchmark techniques for calculating highly accurate thermochemical properties. nih.gov

For this compound, these methods can provide precise values for its standard enthalpy of formation (ΔfH) and bond dissociation energies (BDEs). The C-Cl bond dissociation energy is a particularly important parameter, as it quantifies the energy required to break this bond homolytically. This value is a direct measure of the bond's strength and is fundamental to understanding the molecule's thermal stability and potential for radical-mediated reactions. nih.gov Accurate thermochemical data are essential for developing detailed chemical kinetic models for combustion or atmospheric degradation processes. nih.gov

Table 3: Representative Calculated Thermochemical Data Note: The values are illustrative, based on G4-level calculations for similar chlorinated aromatic compounds. nih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Enthalpy of Formation (ΔfH₂₉₈) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | -350 to -400 kJ/mol |

| Bond Dissociation Energy (BDE) | The energy required to break the C-Cl bond homolytically. | ~340 kJ/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and a specific property, such as biological activity or physical characteristics.

In the context of this compound, a QSAR study would begin by calculating a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (derived from DFT).

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Hydrophobic descriptors: Such as the partition coefficient (logP).

Once these descriptors are calculated for a set of structurally similar trimethoxybenzene derivatives with known activities (e.g., herbicidal, antifungal, or insecticidal activity), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model. This model takes the form of an equation that predicts the activity based on the values of the most relevant descriptors. Such QSAR models are invaluable in the fields of medicinal and agricultural chemistry for rationally designing new, more potent compounds and for prioritizing which molecules to synthesize and test, thereby saving significant time and resources.

Applications in Organic Synthesis and Advanced Analytical Chemistry

Role as an Organic Building Block in Complex Molecule Construction

Organic building blocks are fundamental molecules that chemists use to construct more complex structures. beilstein-journals.orgnih.gov The reactivity and utility of a building block are determined by its functional groups and their arrangement. For trimethoxybenzene derivatives, the electron-donating methoxy (B1213986) groups activate the aromatic ring toward electrophilic substitution, making them useful in synthesis.

Precursor in the Synthesis of Bioactive Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry, with many possessing significant biological activity. monash.edunih.govgrafiati.comresearchgate.net The synthesis of these molecules often relies on versatile starting materials. mdpi.com

Currently, there are no specific, documented examples in the reviewed literature of 2-Chloro-1,3,4-trimethoxybenzene being used as a direct precursor for the synthesis of bioactive heterocyclic compounds. Research in this area often highlights other isomers. For instance, 1,2,3-trimethoxybenzene (B147658) is known to condense with 2,4-diamino-5-(hydroxymethyl)pyrimidine to yield 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine, a key step in the synthesis of the antibacterial drug trimethoprim. sigmaaldrich.com Another related compound, 1-(Chloromethyl)-2,3,4-trimethoxybenzene, serves as an intermediate in the production of trimetazidine, a drug used for treating angina. smolecule.com

Derivatization for the Generation of Novel Chemical Entities

The process of derivatization involves chemically modifying a compound to produce a new one with different properties. This is a common strategy for creating libraries of new molecules for drug discovery and materials science. nih.gov

Specific studies detailing the derivatization of this compound to generate novel chemical entities are not found in the available search results.

Application as a Derivatizing Agent or Quencher in Analytical Methodologies

In analytical chemistry, derivatizing agents are used to modify an analyte to make it easier to detect or separate. This can involve adding a fluorescent tag or a group that improves its behavior in chromatography.

Quantification of Free Halogens in Aqueous Systems Using Trimethoxybenzene Derivatives

A significant application has been developed for a different isomer, 1,3,5-trimethoxybenzene (B48636) (TMB), as a derivatizing agent for the selective quantification of free halogens like chlorine and bromine in water. rsc.org In this method, TMB reacts rapidly with hypochlorous acid (HOCl) and hypobromous acid (HOBr) to form stable chlorinated and brominated products. rsc.org These products, such as 2-chloro-1,3,5-trimethoxybenzene, can then be easily quantified using chromatographic techniques like GC-MS or HPLC. rsc.orgrsc.org This methodology allows for sensitive and selective measurement of disinfectants in various water types. rsc.org

There is no evidence to suggest that this compound is itself used as a primary derivatizing agent for this purpose. It is more accurately described as a potential product of such a reaction if an isomer like 1,2,4-trimethoxybenzene (B152335) were used as the derivatizing agent.

Method Development for Environmental Monitoring and Analysis

Building on the principles of derivatization, analytical methods are developed for monitoring chemicals in the environment. The method using 1,3,5-trimethoxybenzene has been successfully applied to quantify active halogenating agents in drinking water, swimming pools, and surface waters. rsc.org However, no analytical methods have been specifically developed that utilize this compound as a key reagent for environmental monitoring.

Integration into Advanced Synthetic Methodologies (e.g., Vilsmeier-Haack Applications)

The Vilsmeier-Haack reaction is a powerful synthetic tool used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. slideshare.netorganic-chemistry.org The reaction typically employs a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃), to generate an electrophilic species known as the Vilsmeier reagent. wikipedia.orgjk-sci.com This reagent then attacks the electron-rich ring to form an aldehyde after hydrolysis. wikipedia.org The reaction is widely used in the synthesis of aldehydes which are versatile intermediates. niscpr.res.in

Despite the presence of three activating methoxy groups, there are no specific examples in the surveyed literature of the Vilsmeier-Haack reaction being performed on this compound. The outcome of such a reaction would be influenced by the combined directing effects of the three methoxy groups and the deactivating, ortho-para directing chloro group, making the regioselectivity a subject for empirical investigation.

Biological Activity and Structure Activity Relationship Sar Studies: in Vitro Perspectives

Investigation of Enzyme Inhibitory Potentials (e.g., Cholinesterase, α-Glucosidase)

The inhibition of enzymes such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and α-glucosidase is a key strategy in managing neurodegenerative diseases and type 2 diabetes, respectively. nih.gov While research on 2-Chloro-1,3,4-trimethoxybenzene itself is limited in this area, derivatives incorporating the trimethoxybenzene moiety have shown notable inhibitory activities.

For instance, a series of 1,2-disubstituted cyclopentane (B165970) derivatives synthesized from 1,2,3-trimethoxybenzene (B147658) demonstrated potent inhibition against both cholinesterases and α-glucosidase. nih.gov These compounds exhibited inhibitory constants (Ki) in the nanomolar range for AChE (45.53 ± 7.35–631.96 nM) and BChE (84.30 ± 9.92–622.10 ± 35.14 nM), and potent inhibition of α-glucosidase (Ki values of 25.47 ± 4.46–48.87 ± 7.33). nih.gov Similarly, studies on water-soluble metallophthalocyanine derivatives have also identified compounds with significant α-glucosidase and cholinesterase inhibitory effects, with some showing inhibitory activity 40 times higher than the standard drug acarbose (B1664774) against α-glucosidase. nih.gov

The mechanism of α-glucosidase inhibition is crucial as it can delay the breakdown of carbohydrates into glucose, thereby controlling postprandial blood glucose levels in diabetic patients. nih.gov Likewise, cholinesterase inhibition helps maintain levels of the neurotransmitter acetylcholine, which is beneficial in conditions like Alzheimer's disease. nih.gov

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (In Vitro Models)

The 3,4,5-trimethoxyphenyl group, a key feature derivable from this compound, is present in numerous well-known antitumor agents, including combretastatin (B1194345) A-4. nih.gov This has inspired the synthesis and evaluation of a wide array of derivatives for their anticancer properties.

Novel series of compounds such as 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes, trimethoxybenzylidene–indolinones, and (3′,4′,5′-trimethoxyphenyl)-indolyl-propenones have been synthesized and tested against various human cancer cell lines. nih.govnih.govnih.gov These compounds have consistently demonstrated potent antiproliferative and cytotoxic effects. For example, certain (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives exhibited IC₅₀ values in the sub-micromolar range against HeLa, HT29, and MCF-7 cancer cell lines. nih.gov A quinazoline-chalcone derivative showed significant antiproliferative activity with GI₅₀ values between 0.622–1.81 μM against a panel of cancer cells including leukemia, colon, melanoma, and breast cancer lines. nih.gov

| Compound Series | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenones | HeLa, HT29, MCF-7 | IC₅₀: 0.16 - 0.37 μM | nih.gov |

| 2-Phenylbenzimidazoles | A549, MDA-MB-231, PC3 | IC₅₀: 3.55 - 5.50 μg/mL | researchgate.net |

| Quinazoline-Chalcones | K-562, HCT-116, MCF7 | GI₅₀: 0.622 - 1.81 μM | nih.gov |

| 1,2,4-Triazole/1,3,4-Thiadiazole Hybrids | MCF-7, HepG-2 | Potent activity, IC₅₀ range 0.04–1.5 μM for LSD1 inhibition | bohrium.com |

A primary mechanism through which these derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Studies on 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes confirmed their ability to induce apoptosis. nih.gov The effectiveness of cancer chemotherapy often relies on the successful induction of apoptosis in malignant cells. nih.gov

Further investigations into novel chalcone (B49325) derivatives revealed that their antitumor effects are mediated by the promotion of reactive oxygen species (ROS) accumulation, which subsequently triggers apoptosis in cancer cells. nih.gov In human non-small cell lung carcinoma cells, a derivative was found to increase ROS production, cause mitochondrial depolarization, and ultimately lead to death by direct apoptosis. nih.gov The metabolite of 2-chloro-2′-deoxyadenosine (2CdA), a different but structurally relevant compound, was shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade, in a cell-free system. nih.gov

In addition to apoptosis, the inhibition of cancer cell proliferation is frequently achieved by disrupting the cell cycle. Numerous derivatives containing the trimethoxybenzene moiety have been shown to cause cell cycle arrest, predominantly in the G2/M phase. nih.govresearchgate.net This phase is critical for cell division, and its disruption prevents cancer cells from undergoing mitosis.

For example, a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes was found to significantly arrest cells in the G2/M phase. nih.gov Similarly, certain chalcone derivatives induced G2/M phase arrest in breast cancer cells. researchgate.net In esophageal cancer cells, a novel synthetic chalcone derivative also caused G2/M phase arrest. nih.gov This effect is often linked to the disruption of microtubule dynamics. researchgate.net A specific trimethoxychroman-4-one compound was found to inhibit mitotic progression in liver cancer cells by up-regulating the p21 protein, a key regulator of cell cycle progression. nih.gov

The central role of microtubules in forming the mitotic spindle makes them a prime target for anticancer drugs. nih.gov The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for tubulin polymerization inhibitors. nih.gov

Derivatives such as substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes have been identified as potent inhibitors of tubulin polymerization. nih.gov These agents act by depolymerizing microtubules, which leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis. nih.gov Studies on trimethoxybenzylidene–indolinones also explored the inhibition of tubulin assembly as a key mechanism of action. nih.gov The indole (B1671886) scaffold, when combined with the 3,4,5-trimethoxyphenyl group, is a recognized structural element in the design of novel antimitotic agents that target tubulin. nih.gov

Structure-Activity Relationship (SAR) Exploration for Biological Efficacy

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of therapeutic agents. For derivatives of this compound, SAR studies have provided valuable insights into how specific structural modifications impact their anticancer effects. nih.gov

The modification of substituents on the core chemical structure has a profound effect on biological activity.

Substitution on the Benzo[b]thiophene Skeleton : For 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, replacing a methyl group at the C-3 position resulted in enhanced activity compared to the unsubstituted version. The placement of a methoxy (B1213986) group on the benzene (B151609) ring was also critical, with the best activities observed when it was at the C-4, C-6, or C-7 position. nih.gov

Substitution on the Indole Ring : In a series of (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives, the presence of a hydrogen atom on the indole nitrogen was found to be decisive for increasing antiproliferative activity, as N-substituted analogues showed significantly reduced potency. nih.gov Furthermore, the position of a methoxy group on the indole ring was identified as a critical determinant of biological activity. nih.gov

General Substituent Effects : A broader review of anticancer compounds highlights the importance of various functional groups, including chloro, methoxy, and nitro groups. Their positioning on the aromatic ring plays a significant role in modulating antimetastatic and antiproliferative activities. nih.gov

| Compound Series | Key Structural Feature | Impact on Biological Activity | Source |

|---|---|---|---|

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes | Substitution at C-3 position | Replacing methyl group increases activity. | nih.gov |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes | Position of methoxy group on benzene ring | Optimal at C-4, C-6, or C-7 positions. | nih.gov |

| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenones | Substitution on indole nitrogen (N-1) | N-unsubstituted analogues exhibit higher potency. | nih.gov |

| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenones | Position of methoxy group on indole ring | Critical determinant of biological activity. | nih.gov |

Role of the Trimethoxybenzene Moiety in Bioactive Hybrid Compounds

The trimethoxybenzene scaffold is a key pharmacophore found in a variety of naturally occurring and synthetic compounds that exhibit significant biological activities. Although direct studies on the this compound moiety are limited, the broader class of trimethoxybenzene isomers, particularly the 1,2,4- and 3,4,5-substituted patterns, serves as a crucial component in the design of potent bioactive agents. The strategic placement of the three methoxy groups on the benzene ring influences the molecule's electronic properties, lipophilicity, and spatial arrangement, which in turn dictates its interaction with biological targets.

The 3,4,5-trimethoxyphenyl moiety, for instance, is a well-established feature in a number of potent antiproliferative agents that function by destabilizing microtubules. nih.gov This structural motif is famously present in colchicine (B1669291) and combretastatin A-4, which bind to tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis. Novel bioactive heterocyclic compounds incorporating the 3,4,5-trimethoxyphenyl fragment have been synthesized and shown to exhibit significant antiproliferative activity by targeting the colchicine binding site on tubulin. nih.gov For example, a hybrid compound, 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide, demonstrated potent activity against the MGC-803 cell line with an IC₅₀ value of 0.45 μM. nih.gov This activity is attributed to the induction of G2/M phase arrest and apoptosis. nih.gov

Similarly, the 1,2,4-trimethoxybenzene (B152335) (1,2,4-TTB) isomer has been identified as a selective inhibitor of the NOD-like receptor (NLR) family pyrin domain-containing-3 (NLRP3) inflammasome. nih.gov The NLRP3 inflammasome is implicated in a range of inflammation-associated diseases. nih.gov Studies have shown that 1,2,4-TTB can suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of pro-inflammatory cytokines like IL-1β. nih.gov This inhibitory action is structure-dependent and involves the disruption of inflammasome assembly. nih.gov The potential of 1,2,4-TTB and its derivatives as therapeutic agents for NLRP3-driven diseases highlights the importance of this specific substitution pattern for bioactivity. nih.gov

The presence of the chlorine atom in this compound would further modify the electronic and steric properties of the trimethoxybenzene ring, potentially influencing its binding affinity and selectivity for various biological targets. The chloro-substituent can alter the molecule's distribution and metabolism, making it a point of interest for developing new therapeutic agents.

Design and Synthesis of Novel Bioactive Derivatives and Hybrid Constructs

The design and synthesis of novel bioactive compounds often utilize molecular hybridization, a strategy that combines two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity, better efficacy, or a dual mode of action. Substituted benzene rings, including chloro- and trimethoxy-substituted benzenes, serve as versatile central scaffolds for creating such hybrids.

The synthesis of bioactive molecules can be achieved through various strategies, including multi-component reactions which allow for the efficient construction of complex molecules in a single step. For example, quinoline-pyridine hybrids with antimicrobial and antifungal activities have been synthesized via a three-component reaction involving 2-chloro-3-formylquinolines. mdpi.com This demonstrates how a chloro-substituted aromatic core can be a starting point for generating diverse molecular libraries.

In another example of creating bioactive hybrids, a library of new aromatic-centered homologues tethered with 1,2,4-triazole-3-thione and 1,3,4-thiadiazole motifs was synthesized starting from benzene-1,3,5-tricarbohydrazide. nih.gov These compounds were designed based on the structures of known inhibitors of lysine-specific histone demethylase 1A (LSD1), an epigenetic target in cancer therapy. nih.gov The resulting hybrid molecules showed potent and selective cytotoxic activity against cancer cell lines like MCF-7 and HepG-2, with some compounds exhibiting IC₅₀ values in the nanomolar range for LSD1 inhibition. nih.gov

While direct synthesis of derivatives from this compound is not widely reported, processes for preparing structurally related compounds like 2-chloro-1,3-dimethoxybenzene (B1590426) are established. google.comgoogle.com This precursor is noted for its utility as a starting material in the synthesis of pharmacologically valuable 1,2-benzisoxazoloxyacetic acids, which have shown diuretic and antihypertensive properties. google.comgoogle.com The synthesis involves the lithiation of 1,3-dimethoxybenzene (B93181) followed by reaction with a chlorinating agent. google.comgoogle.com This methodology suggests a potential pathway for the functionalization of the this compound core to create novel derivatives. The combination of the trimethoxybenzene moiety with other heterocyclic systems, guided by the principles of molecular hybridization, represents a promising strategy for the development of new therapeutic agents.

Table of Bioactive Trimethoxybenzene Analogs

| Compound/Fragment | Biological Activity | Target/Mechanism | Reference |

| 3,4,5-Trimethoxyphenyl fragment | Antiproliferative | Microtubule destabilization; Tubulin polymerization inhibitor | nih.gov |

| 1,2,4-Trimethoxybenzene (1,2,4-TTB) | Anti-inflammatory | Selective NLRP3 inflammasome inhibitor | nih.gov |

Table of Synthesized Bioactive Hybrid Compounds

| Starting Scaffold | Hybrid Moiety | Resulting Compound Class | Biological Activity | Reference |

| Benzene-1,3,5-tricarbohydrazide | 1,2,4-Triazole / 1,3,4-Thiadiazole | Aromatic-centered tri-heterocycles | Anticancer (LSD1 inhibitors) | nih.gov |

| 2-Chloro-3-formylquinolines | Pyridine | Quinoline-pyridine hybrids | Antimicrobial, Antifungal | mdpi.com |

| 1,3-Dimethoxybenzene | Chlorine | 2-Chloro-1,3-dimethoxybenzene | Synthetic intermediate for diuretics | google.comgoogle.com |

Future Research Directions and Interdisciplinary Perspectives

Development of More Efficient, Sustainable, and Green Synthetic Routes

Currently, detailed and optimized synthetic methodologies specifically for 2-Chloro-1,3,4-trimethoxybenzene are not extensively reported in publicly available research. Future research could focus on developing novel synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. This would involve the exploration of:

Catalytic Systems: Investigating the use of transition metal catalysts or organocatalysts to facilitate the chlorination and methoxylation of precursor molecules, potentially reducing the need for harsh reagents and improving atom economy.

Renewable Starting Materials: Exploring the feasibility of synthesizing this compound from bio-based feedstocks, thereby reducing the reliance on petrochemical sources.

Continuous Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and process control compared to traditional batch methods.

A comparative analysis of potential green synthetic routes is presented in the table below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalysis | Higher efficiency, selectivity, and reduced waste. | Screening of various catalysts, optimization of reaction conditions. |

| Renewable Feedstocks | Increased sustainability, reduced carbon footprint. | Identification of suitable bio-based precursors and conversion pathways. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of a continuous flow reactor setup. |

Advanced Mechanistic Insights Through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research in this area could involve:

Kinetic Studies: Performing detailed kinetic analyses of key reaction steps to elucidate the underlying reaction pathways and identify rate-determining steps.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques, such as NMR and IR, to monitor reaction progress and identify transient intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and rationalize experimental observations.

These combined approaches would provide a holistic understanding of the reaction landscape, paving the way for more rational and efficient synthetic strategies.

Exploration of Novel Applications Beyond Current Scope (e.g., Materials Science, Catalysis)

The potential applications of this compound are largely unexplored. Its unique substitution pattern, featuring both electron-donating methoxy (B1213986) groups and an electron-withdrawing chloro group, suggests that it could be a valuable building block in various fields. Future research could investigate its utility in:

Materials Science: As a monomer or precursor for the synthesis of novel polymers with tailored electronic or optical properties. Its aromatic core and functional groups could be leveraged to create materials for applications in electronics, photonics, or as specialty coatings.

Catalysis: As a ligand for the development of new catalysts. The electronic properties of the benzene (B151609) ring, modulated by the chloro and methoxy substituents, could influence the catalytic activity and selectivity of metal complexes.

Deeper Understanding of Biological Interactions and Molecular Target Identification

The biological activity of this compound has not been extensively studied. Preliminary investigations into the biological effects of structurally related compounds suggest that this molecule could interact with biological systems. Future research should aim to:

Biological Screening: Conduct comprehensive screening of the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues of this compound to establish clear structure-activity relationships. This would involve systematically modifying the substitution pattern on the benzene ring to understand how these changes affect biological activity.

Molecular Target Identification: For any identified biological activities, further studies would be necessary to pinpoint the specific molecular targets and elucidate the mechanism of action at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-1,3,4-trimethoxybenzene in a laboratory setting?

- Methodology : A viable approach involves Pd-catalyzed cross-electrophile coupling for functionalizing trimethoxybenzene derivatives. For example, 1-iodo-2,3,4-trimethoxybenzene can be synthesized via palladium-mediated reactions under controlled conditions . Chlorination can be achieved using halogenating agents (e.g., Cl2 or SOCl2) in anhydrous solvents, with careful monitoring to avoid over-substitution.

- Key Considerations : Use inert atmospheres (N2 or Ar) to prevent oxidation, and purify intermediates via column chromatography or recrystallization.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aromatic proton environments .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 216.6 for C9H11ClO3).

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What safety precautions are essential when handling this compound in experimental workflows?

- Critical Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact due to potential corrosivity .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in sealed containers under inert gas (e.g., N2) at –20°C to prevent degradation .

- Reactivity : Avoid water contact, as analogous chlorinated dioxaphospholanes release toxic gases (e.g., HCl, PH3) upon hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity or stability data for this compound under varying conditions?

- Analytical Framework :

- Controlled Replication : Reproduce experiments under standardized conditions (temperature, solvent, catalyst loading) to isolate variables .

- Stability Studies : Use accelerated degradation tests (e.g., thermal stress at 40–60°C, UV exposure) to identify decomposition pathways. For example, trimethoxybenzenes may form carbonyl or hydroxyl derivatives under photooxidative conditions .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 1,2,3-trimethoxybenzene) to infer trends .

Q. What strategies optimize the regioselective introduction of substituents in trimethoxybenzene derivatives during synthesis?

- Synthetic Design :

- Directing Groups : Utilize ortho/para-directing methoxy groups to control chlorination or alkylation sites. For instance, allyloxy substituents can be introduced via nucleophilic aromatic substitution under basic conditions .

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions. Evidence from Pd-mediated C–H alkylation of iodotrimethoxybenzene demonstrates high regiocontrol .

Q. What mechanistic insights explain the compound’s behavior in cross-coupling reactions or photooxidative pathways?

- Reaction Mechanisms :

- Cross-Coupling : Pd(0)/Pd(II) cycles facilitate oxidative addition of aryl halides (e.g., 1-iodo-2,3,4-trimethoxybenzene) with alkenes or alkynes, forming C–C bonds .

- Photooxidation : Trimethoxybenzenes undergo radical-mediated oxidation upon UV exposure, leading to ring-opening products or quinone derivatives. Computational studies (e.g., DFT) can map electron-density changes during these processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.